molecular formula C9H11ClO2 B575303 (R)-2-Chloro-1-(4-methoxyphenyl)ethanol CAS No. 186345-05-1

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

Cat. No. B575303
M. Wt: 186.635
InChI Key: IXDKUPFFQWYOHD-VIFPVBQESA-N
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Description

“®-2-Chloro-1-(4-methoxyphenyl)ethanol” is a derivative of “1-(4-Methoxyphenyl)ethanol” which is also known as “®-MOPE, 4-Methoxyphenethyl alcohol, 1-(4-methoxyphenyl)ethanol”. It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .


Synthesis Analysis

The synthesis of “®-2-Chloro-1-(4-methoxyphenyl)ethanol” can be achieved through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using Saccharomyces uvarum as a biocatalyst . The reaction conditions including pH, incubation temperature, time, and agitation level can be optimized to achieve higher conversion and enantiomeric excess .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) and an ethanol group (CH2CH2OH) attached to it . The most stable conformer was found to have the OH group directed toward the π electron system of the benzene ring .


Chemical Reactions Analysis

The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters . The biocatalysts provide a clean and ecofriendly way to perform chemical reactions under mild conditions and high selectivity for the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)ethanol” include a molecular weight of 152.190 Da, a boiling point of 334-336 °C, a melting point of 26-28 °C, and a density of 1.058±0.06 g/cm3 .

Scientific Research Applications

  • It serves as an intermediate in the synthesis of antihistamines such as diphenhydramine hydrochloride and loratadine. Biocatalytic production of its enantiomer, (S)-1-(4-methoxyphenyl)ethanol, using Lactobacillus senmaizuke, has been optimized, achieving over 99% conversion and enantiomeric excess (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • It can be synthesized with high enantioselectivity using biocatalysis. For instance, a study demonstrated the synthesis of the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with enhanced enantiomeric excesses through lipase-mediated kinetic resolutions (Brown, Davies, & Sousa, 1993).

  • The compound plays a role in stereoselective syntheses, such as in the preparation of Ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).

  • Its synthesis can be improved in various reaction systems, such as ionic liquid-containing co-solvent systems and biphasic systems, which affect the catalytic performance of biocatalysts (Lou Wenyong, 2011).

  • The compound's synthesis is also relevant in the context of ethanol production from syngas, where Rh-based catalysts are used for catalyzing the synthesis, and understanding the reaction mechanism is crucial for designing better catalysts (Choi & Liu, 2009).

  • Resolution of racemic 1-(4-methoxyphenyl) ethanol using immobilized lipase has been investigated, demonstrating high substrate tolerance and excellent enantioselectivity (Wang et al., 2020).

  • The compound has been used as a chiral intermediate in the synthesis of Miconazole, an antifungal agent. A bacterial strain capable of highly stereoselective biocatalysis was identified for this purpose (Miao, Liu, He, & Wang, 2019).

Safety And Hazards

The safety and hazards associated with “1-(4-Methoxyphenyl)ethanol” include the need to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “®-2-Chloro-1-(4-methoxyphenyl)ethanol” could involve further optimization of the biocatalytic production process, as well as exploration of its potential applications in the synthesis of various drug intermediates . The discovery of new biocatalysts, able to produce optically pure compounds in an economic way and under mild conditions, is an issue of great interest .

properties

IUPAC Name

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKUPFFQWYOHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659601
Record name (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

CAS RN

186345-05-1
Record name (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
LC Fardelone, JAR Rodrigues… - Enzyme …, 2011 - downloads.hindawi.com
Enantioselective reductions of p-R 1 -C 6 H 4 C(O)CH 2 R 2 (R 1 = Cl, Br, CH 3 , OCH 3 , NO 2 and R 2 = Br, Cl) mediated by Geotrichum candidum CCT 1205 and Rhodotorula glutinis …
Number of citations: 14 downloads.hindawi.com
F Gírio, RFH Dekker - downloads.hindawi.com
Carbohydrates are nowadays a very competitive feedstock for the chemical industry because their availability is compatible with world-scale chemical production and their price, based …
Number of citations: 4 downloads.hindawi.com

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